molecular formula C8H14N2S2 B13285648 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole

2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole

Cat. No.: B13285648
M. Wt: 202.3 g/mol
InChI Key: PNEMWHYGZRYETP-UHFFFAOYSA-N
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Description

2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole is a bicyclic heterocyclic compound containing a 4,5-dihydrothiazole core (a five-membered ring with sulfur and nitrogen) and a pyrrolidine-derived substituent attached via a sulfanyl (-S-) bridge. The dihydrothiazole moiety is a partially saturated thiazole, offering enhanced conformational flexibility compared to fully aromatic thiazoles. The pyrrolidin-2-ylmethyl group introduces a cyclic secondary amine, which may influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C8H14N2S2

Molecular Weight

202.3 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H14N2S2/c1-2-7(9-3-1)6-12-8-10-4-5-11-8/h7,9H,1-6H2

InChI Key

PNEMWHYGZRYETP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CSC2=NCCS2

Origin of Product

United States

Preparation Methods

Synthesis of (R)- or (S)-2-Methylpyrrolidine Precursors

  • Starting from 2-methylpyrroline , a commercially available and cost-effective precursor, hydrogenation yields 2-methylpyrrolidine with optical purity control.
  • Hydrogenation is typically catalyzed by platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) in mixed alcohol solvents (ethanol/methanol in ~2:1 to 3:1 volume ratio).
  • The reaction is performed at ambient temperature, and the catalyst is removed by filtration.
  • Optical purity can be enhanced by crystallization of the corresponding tartaric acid salts (L- or D-tartrate), facilitating enantiomeric separation.

Functionalization to Pyrrolidin-2-ylmethyl Sulfanyl Intermediate

  • The pyrrolidine nitrogen can be protected or left free depending on subsequent steps.
  • The methylthio substituent is introduced typically by nucleophilic substitution reactions using halomethyl derivatives or by thiolation reactions under controlled conditions.
  • Organolithium reagents (e.g., n-butyllithium) can be used to deprotonate the pyrrolidine or related intermediates to facilitate substitution with sulfur electrophiles.

Construction of the 4,5-Dihydro-1,3-Thiazole Ring

  • The 4,5-dihydro-1,3-thiazole ring can be synthesized by cyclization reactions involving thiourea or thioamides and α-halo carbonyl compounds.
  • For example, cyclization of thiosemicarbazides with α-haloketones or α-haloesters in ethanol under reflux conditions yields dihydrothiazole derivatives.
  • The ring closure typically proceeds via nucleophilic attack of sulfur on an electrophilic carbon, followed by intramolecular cyclization.

Formation of the Sulfanyl Linkage Between Pyrrolidin-2-ylmethyl and Dihydrothiazole

Thioether Bond Formation

  • The sulfanyl linkage is formed by nucleophilic substitution of a suitable leaving group on the thiazole ring or its precursor with a thiol or thiolate derived from the pyrrolidin-2-ylmethyl moiety.
  • Typical methods include:
Method Reagents/Conditions Notes
Nucleophilic substitution Pyrrolidin-2-ylmethyl thiolate + halo-thiazole derivative Requires base (e.g., NaH, K2CO3) in polar aprotic solvents like DMF or THF
Thiol-ene click chemistry Thiol + alkene under radical initiation Mild conditions, high specificity
Transition metal catalysis Pd-catalyzed coupling of thiols and halides Effective for aryl/alkyl thioethers
  • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethyl acetate are commonly used.
  • Reactions are often performed under inert atmosphere (nitrogen or argon) to prevent oxidation of thiols.

Representative Preparation Procedure

A plausible synthetic route based on literature precedents is summarized below:

Step Reagents/Conditions Outcome
1 Hydrogenation of 2-methylpyrroline with Pt/C in EtOH/MeOH (2:1) at room temperature Formation of optically active 2-methylpyrrolidine
2 Reaction of 2-methylpyrrolidine with thiolating agent (e.g., thiourea derivative) or halomethyl intermediate in THF with base (e.g., n-BuLi or K2CO3) Formation of pyrrolidin-2-ylmethyl thiol or thiolate intermediate
3 Cyclization of α-halo carbonyl compound with thiourea in ethanol under reflux Formation of 4,5-dihydro-1,3-thiazole ring
4 Nucleophilic substitution of thiazole halo derivative with pyrrolidin-2-ylmethyl thiolate in DMF under nitrogen atmosphere at 100-160 °C Formation of 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole

Purification and Characterization

  • The crude product is typically purified by recrystallization from solvents such as petroleum ether–ethyl acetate mixtures or by column chromatography.
  • Washing with brine and drying over sodium sulfate (Na2SO4) is standard to remove aqueous impurities.
  • Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 2-Methylpyrroline, α-halo carbonyl compounds, thiourea derivatives
Catalysts Platinum (IV) oxide, Pt/C for hydrogenation
Solvents Ethanol, methanol, THF, DMF, ethyl acetate
Reaction temperature Ambient (hydrogenation), 100-160 °C (substitution)
Atmosphere Nitrogen or inert to avoid oxidation
Reaction time 10-48 hours for substitution, 6 h reflux for cyclization
Purification methods Filtration, recrystallization, chromatography
Optical purity control Crystallization of tartaric acid salts

Research Findings and Notes

  • The use of 2-methylpyrroline as precursor is advantageous due to cost-effectiveness and availability.
  • Avoiding isolation of intermediates in some steps reduces time and waste, increasing scalability.
  • The thioether bond formation is sensitive to oxidation; thus, inert atmosphere and dry conditions are critical.
  • The dihydrothiazole ring synthesis via thiosemicarbazide cyclization is well-established and yields stable heterocycles.
  • The described methods are adaptable for enantiomerically pure compounds, which is important for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives.

Scientific Research Applications

2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring fused with a pyrrolidine moiety. The presence of sulfur and nitrogen atoms within the thiazole ring gives it unique chemical properties and potential biological activities. It is of interest in medicinal chemistry for drug development and as a building block for complex molecules.

Scientific Research Applications
2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole has potential applications in different fields. Research indicates it exhibits notable biological activities, specifically antimicrobial and anticancer properties. Its mechanism of action involves interaction with molecular targets, modulating enzyme activity or receptor functions, leading to the inhibition of microbial growth or apoptosis in cancer cells. Studies on its interactions with biological targets suggest it can inhibit certain enzymes and modulate signaling pathways involved in cancer progression or microbial resistance.

The synthesis of 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole involves various synthetic routes developed to enhance efficiency and scalability for research and industrial uses. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles; the specific conditions, such as solvent choice, temperature, and pH, are crucial for achieving desired transformations.

Mechanism of Action

The mechanism of action of 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent on the 4,5-dihydrothiazole ring critically impacts reactivity and function. Below is a comparative analysis with structurally related compounds:

Compound Substituent Key Properties Reference
Target Compound Pyrrolidin-2-ylmethyl sulfanyl Potential for hydrogen bonding (amine group), moderate lipophilicity (logP ~1.5–2.5 inferred)
2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazole Methyl sulfanyl Lower redox potential (E(I) = 0.251 V), higher volatility, logP ~1.2
2-(Benzylsulfanyl)-4,5-dihydro-1,3-thiazole Benzyl sulfanyl Increased aromaticity, logP ~3.0, antimicrobial activity (MIC: 0.015–3.91 µg/mL)
2-(4-Fluorophenyl)sulfanyl-4,5-dihydro-1,3-thiazole 4-Fluorophenyl sulfanyl Enhanced redox activity (E(I) = 0.116–0.305 V), antifungal properties
2-sec-Butyl-4,5-dihydro-1,3-thiazole sec-Butyl High lipophilicity (logP ~2.8), used in agrochemicals

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The pyrrolidinylmethyl group (electron-donating via the amine) may lower redox potentials compared to electron-withdrawing substituents like fluorophenyl, which shift potentials to higher values .
  • Biological Activity: Benzyl and fluorophenyl derivatives exhibit potent antimicrobial activity, likely due to enhanced membrane penetration from aromatic groups.
  • Solubility : Methyl and small alkyl substituents (e.g., sec-butyl) reduce water solubility, while polar groups (e.g., acetamido in methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate) improve it .

Redox and Coordination Chemistry

  • Dihydrothiazoles with redox-active substituents (e.g., ferrocenyl) show tunable electrochemical behavior. The target compound’s amine group could stabilize metal complexes, analogous to imidazoline-based ligands .

Biological Activity

2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring fused with a pyrrolidine moiety. Its unique structure contributes to its diverse chemical properties and biological activities. The presence of sulfur and nitrogen atoms within the thiazole ring enhances its reactivity and potential interactions with biological targets .

Antimicrobial Activity

Research indicates that 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by modulating specific signaling pathways. The mechanism of action may involve the inhibition of key enzymes or receptors that are crucial for cancer cell proliferation.

Case Study: Anticancer Activity

A study evaluated the effects of 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM. The compound was found to activate caspase pathways leading to increased apoptosis rates .

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity or receptor functions, which can lead to:

  • Inhibition of microbial growth : By targeting bacterial enzymes.
  • Induction of apoptosis : Through the activation of apoptotic pathways in cancer cells.

Synthesis Methods

The synthesis of 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole typically involves several chemical reactions, including:

  • Formation of the thiazole ring : Using sulfur-containing reagents.
  • Introduction of the pyrrolidine moiety : Through nucleophilic substitution reactions.

These synthetic routes have been optimized for efficiency and scalability, making them suitable for both research and industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with cyclocondensation of pyrrolidine-derived thiols with α,β-unsaturated carbonyl precursors. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce experimental runs while identifying critical variables like reaction time (60–120 min) and pH (6–8) . Monitor progress via TLC or HPLC .
  • Key Considerations : Impurity profiles from competing pathways (e.g., over-oxidation of thioethers) require quenching protocols and recrystallization in ethanol-DMF mixtures .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the pyrrolidine N–H (δ 1.5–2.5 ppm) and thiazole protons (δ 3.0–4.0 ppm). Confirm stereochemistry via NOESY .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of –SCH2– groups) .
  • X-ray Crystallography : Resolve dihedral angles between thiazole and pyrrolidine rings (e.g., ~85° observed in analogues) .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via dose-response curves) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values normalized to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved for this compound?

  • Methodology :

  • Quantum Mechanical Calculations : Compare DFT-predicted activation energies (e.g., B3LYP/6-31G*) with experimental Arrhenius plots for nucleophilic substitution reactions .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in regioselectivity or byproduct formation .

Q. What strategies enable selective functionalization of the thiazole ring without disrupting the pyrrolidine moiety?

  • Methodology :

  • Protecting Groups : Temporarily block the pyrrolidine NH with Boc groups during electrophilic thiazole substitutions (e.g., nitration) .
  • Catalysis : Use Pd-mediated C–H activation at the thiazole C4 position, leveraging steric hindrance from the pyrrolidine substituent .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Docking : Map interactions with target proteins (e.g., COX-2) using AutoDock Vina. Prioritize derivatives with improved binding scores (ΔG < −8 kcal/mol) .
  • QSAR Models : Train regression models on bioactivity data (e.g., pIC50) using descriptors like LogP, polar surface area, and H-bond donor counts .

Q. What experimental evidence supports the compound’s potential as a chiral catalyst in asymmetric synthesis?

  • Methodology :

  • Kinetic Resolution : Test enantioselectivity in aldol reactions (e.g., ee > 90% achieved with thiazole-pyrrolidine catalysts) .
  • Circular Dichroism : Monitor conformational stability under catalytic conditions (e.g., 25–50°C) .

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Methodology :

  • Accelerated Degradation Studies : Store samples in DMSO, ethanol, and aqueous buffers (pH 4–9) at 40°C for 6 months. Analyze degradation products via LC-MS .
  • Kinetic Modeling : Fit data to first-order decay models (R² > 0.95) to predict shelf-life .

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